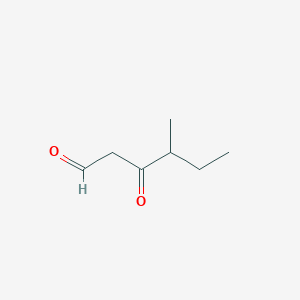
4-Methyl-3-oxohexanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-oxohexanal is an organic compound belonging to the class of aldehydes It is characterized by the presence of a carbonyl group (C=O) bonded to a methyl group and a hexanal chain
準備方法
Synthetic Routes and Reaction Conditions: 4-Methyl-3-oxohexanal can be synthesized through several methods. One common approach involves the oxidation of 4-methyl-3-hexanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic oxidation of 4-methyl-3-hexanol. This process involves the use of metal catalysts such as palladium or platinum, which facilitate the oxidation reaction at lower temperatures and pressures, making the process more efficient and cost-effective.
化学反応の分析
Types of Reactions: 4-Methyl-3-oxohexanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to 4-methyl-3-hexanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming derivatives such as oximes and hydrazones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Hydroxylamine, hydrazine, mild acidic or basic conditions.
Major Products Formed:
Oxidation: 4-Methyl-3-oxohexanoic acid.
Reduction: 4-Methyl-3-hexanol.
Substitution: this compound oxime, this compound hydrazone.
科学的研究の応用
4-Methyl-3-oxohexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a model compound for studying aldehyde reactivity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its distinctive odor.
作用機序
The mechanism by which 4-Methyl-3-oxohexanal exerts its effects involves its reactivity with nucleophiles. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate in forming more complex molecules.
類似化合物との比較
4-Methyl-3-hexanol: The alcohol counterpart of 4-Methyl-3-oxohexanal.
4-Methyl-3-oxohexanoic acid: The oxidized form of this compound.
This compound oxime: A derivative formed through nucleophilic substitution.
Uniqueness: this compound is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance between stability and reactivity, making it a valuable compound in both research and industrial applications.
特性
分子式 |
C7H12O2 |
|---|---|
分子量 |
128.17 g/mol |
IUPAC名 |
4-methyl-3-oxohexanal |
InChI |
InChI=1S/C7H12O2/c1-3-6(2)7(9)4-5-8/h5-6H,3-4H2,1-2H3 |
InChIキー |
DHYWFWOXKYMNRP-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(=O)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(3-Amino-6-(imidazo[1,2-a]pyridin-3-yl)-5-methylpyrazin-2-yl)-N,1-dimethyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13336039.png)

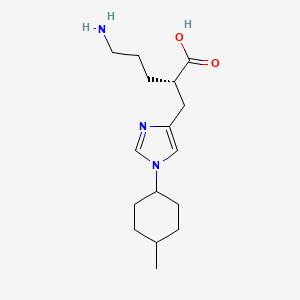
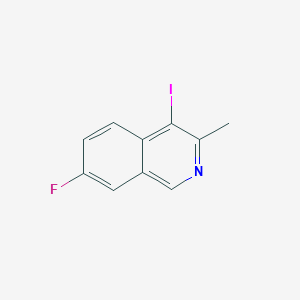


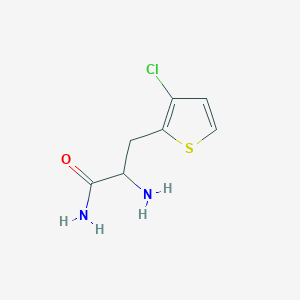

![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13336076.png)

![2-(Difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13336088.png)

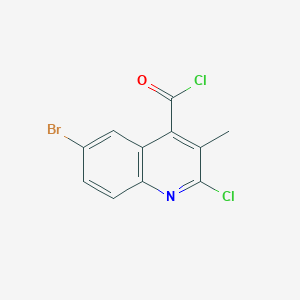
![1-Isopropyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13336114.png)
